1,3,4-Oxadiazole-2-acetamide, alpha-[(2,2-dimethyl-1-oxopropyl)amino]-5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2-acetamide, alpha-[(2,2-dimethyl-1-oxopropyl)amino]-5-(4-methylphenyl)- is a compound belonging to the class of 1,3,4-oxadiazoles, which are five-membered aromatic heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride . Another method involves the use of iridium-catalyzed reductive three-component coupling reactions, which allow for the synthesis of medicinally relevant alpha-amino 1,3,4-oxadiazoles from tertiary amides or lactams, carboxylic acids, and (N-isocyanimino) triphenylphosphorane .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using hydrazides and carboxylic acids. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert oxadiazoles to their corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxadiazole N-oxides, hydrazine derivatives, and various substituted oxadiazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their anticancer, antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their specific application. For example, as acetylcholinesterase inhibitors, these compounds interact with the catalytic active site and peripheral anionic site of the enzyme, leading to the inhibition of acetylcholine breakdown . This mechanism is relevant for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazoles: Another class of oxadiazoles with similar biological activities but different structural properties.
1,3,4-Thiadiazoles: Compounds with a sulfur atom replacing the oxygen in the oxadiazole ring, exhibiting similar biological activities.
Uniqueness
1,3,4-Oxadiazole derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. Their ability to act as enzyme inhibitors, particularly acetylcholinesterase inhibitors, sets them apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1246644-56-3 |
---|---|
Molekularformel |
C16H20N4O3 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
N-[2-amino-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxoethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H20N4O3/c1-9-5-7-10(8-6-9)13-19-20-14(23-13)11(12(17)21)18-15(22)16(2,3)4/h5-8,11H,1-4H3,(H2,17,21)(H,18,22) |
InChI-Schlüssel |
ZWPAMGPBTRSUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C(=O)N)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.